1-Fluoro-4-(4-iodophenoxy)benzene

Description

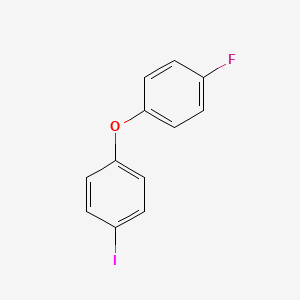

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSOWDQSUSZYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-(4-iodophenoxy)benzene: Synthesis, Properties, and Applications

Introduction

1-Fluoro-4-(4-iodophenoxy)benzene is a halogenated diaryl ether of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its molecular architecture, featuring a fluorinated phenyl ring linked via an ether bridge to an iodinated phenyl ring, provides a unique combination of functionalities. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the iodine atom serves as a versatile handle for further chemical modifications, particularly in cross-coupling reactions. This guide provides a comprehensive overview of the known properties, a detailed protocol for its synthesis, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise measurements.

| Property | Value | Source |

| CAS Number | 886762-45-4 | [1][2] |

| Molecular Formula | C₁₂H₈FIO | [2] |

| Molecular Weight | 314.10 g/mol | [2] |

| Appearance | Off-white to light yellow solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. |

Proposed Synthesis: The Ullmann Condensation

The synthesis of this compound can be efficiently achieved via a copper-catalyzed Ullmann condensation. This classic and reliable method for forming C-O bonds is well-suited for the coupling of an aryl halide with a phenol.[3][4] The proposed reaction involves the coupling of 4-fluorophenol with 1,4-diiodobenzene. The iodine on one position of 1,4-diiodobenzene is more reactive and can be selectively coupled under controlled conditions.

Reaction Scheme

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

Materials:

-

4-Fluorophenol

-

1,4-Diiodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), 1,4-diiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorophenol.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Rationale for Experimental Choices:

-

Excess 1,4-Diiodobenzene: Using a slight excess of the diiodobenzene helps to drive the reaction to completion and minimize the formation of the bis-arylated byproduct.

-

Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann condensations.

-

Potassium Carbonate: Anhydrous potassium carbonate is used as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Anhydrous DMF: A high-boiling polar aprotic solvent like DMF is ideal for this reaction as it can solubilize the reactants and withstand the high temperatures required. Anhydrous conditions are crucial to prevent side reactions.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve the following spectroscopic and analytical techniques.

Caption: Standard workflow for the characterization of this compound.

Potential Applications

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The diaryl ether motif is a common scaffold in many biologically active molecules. The fluorine atom can be strategically incorporated to improve pharmacokinetic properties such as metabolic stability and membrane permeability. The iodine atom allows for the introduction of further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a diverse library of potential drug candidates.

-

Materials Science: Fluorinated and iodinated aromatic compounds are precursors to advanced materials. This molecule could be used in the synthesis of liquid crystals, polymers with specific optical or electronic properties, and functionalized organic materials.

-

Agrochemicals: The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and stability. This compound could serve as a key intermediate in the synthesis of novel pesticides and herbicides.

Conclusion

This compound is a promising synthetic intermediate with significant potential in various scientific disciplines. While detailed experimental data on its physical properties are currently limited, this guide provides a robust framework for its synthesis via the Ullmann condensation and outlines its likely characteristics and applications. As research in fluorinated and iodinated organic compounds continues to expand, the utility of this versatile building block is expected to grow.

References

An In-depth Technical Guide to 1-Fluoro-4-(4-iodophenoxy)benzene: Structure, Bonding, and Synthetic Strategies

This guide provides a comprehensive technical overview of 1-Fluoro-4-(4-iodophenoxy)benzene, a diaryl ether with significant potential in medicinal chemistry and materials science. Given the specialized nature of this compound, this document synthesizes foundational principles of organic chemistry with predictive analysis to offer researchers, scientists, and drug development professionals a thorough understanding of its core chemical structure, bonding characteristics, and synthetic pathways.

Molecular Structure and Conformation

This compound, with the chemical formula C₁₂H₈FIO, is a diaryl ether featuring a fluorinated phenyl group and an iodinated phenyl group linked by an ether oxygen. The molecule's geometry and electronic properties are dictated by the interplay of these components.

The central C-O-C ether linkage is not linear, adopting a bent conformation with a bond angle of approximately 118-120°, typical for diaryl ethers. This bent structure, along with the potential for rotation around the C-O bonds, gives rise to various possible conformations. The most stable conformation will be one that minimizes steric hindrance between the two aromatic rings.

Caption: Ball-and-stick model of this compound.

Bonding and Electronic Effects

The electronic nature of this compound is influenced by the inductive and resonance effects of the fluorine and iodine substituents.

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also has a moderate electron-donating resonance effect (+R) due to its lone pairs of electrons. In aromatic systems, the inductive effect of fluorine tends to dominate, leading to a deactivation of the ring towards electrophilic substitution.[1][2]

-

Iodine: Iodine is less electronegative than fluorine and thus has a weaker inductive effect. Like fluorine, it also exhibits a +R effect. The larger size of the iodine atom results in less effective orbital overlap with the carbon of the benzene ring, making its resonance effect weaker than that of fluorine. The carbon-iodine bond is a key site for reactivity, particularly in cross-coupling reactions.[3]

-

Ether Linkage: The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aromatic rings, exhibiting a +R effect. This electron donation activates the ortho and para positions of both rings.

The combination of these effects results in a complex electron density distribution across the molecule, influencing its reactivity and spectroscopic properties.

Synthesis of this compound

The most common and effective method for the synthesis of diaryl ethers is the Ullmann condensation .[4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[4][5] For the synthesis of this compound, two primary routes are feasible:

Route A: Reaction of 4-fluorophenol with 1,4-diiodobenzene. Route B: Reaction of 4-iodophenol with 1-fluoro-4-iodobenzene.

Route B is generally preferred as the carbon-fluorine bond is significantly stronger and less reactive than the carbon-iodine bond, reducing the likelihood of side reactions involving the fluorine substituent.

Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the synthesis of this compound via the Ullmann condensation.

Materials:

-

4-Iodophenol

-

1-Fluoro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

A high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol, potassium carbonate (or cesium carbonate), and the solvent.

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.

-

Add 1-fluoro-4-iodobenzene and copper(I) iodide to the reaction mixture.

-

Heat the reaction mixture to a temperature between 120-160 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Workflow for the Ullmann Condensation Synthesis.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two sets of signals corresponding to the protons on the fluorinated and iodinated benzene rings. Both rings are para-substituted, which will result in two doublets for each ring, appearing as an AA'BB' system.

-

Fluorinated Ring: The protons on the ring attached to the fluorine will be influenced by the fluorine atom, leading to characteristic splitting patterns (J-coupling). The protons ortho to the fluorine will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons meta to the fluorine will also appear as a doublet of doublets.

-

Iodinated Ring: The protons on the ring attached to the iodine will appear as two doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms bonded to fluorine and iodine will exhibit characteristic chemical shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF), and smaller two- and three-bond coupling constants will also be observed for the other carbons on the fluorinated ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

-

C-O-C Stretch: A strong, characteristic absorption band for the aryl ether linkage is expected in the region of 1200-1250 cm⁻¹.

-

C-F Stretch: A strong absorption band for the carbon-fluorine bond will be present in the range of 1100-1200 cm⁻¹.

-

C-I Stretch: A weaker absorption for the carbon-iodine bond will be observed at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching in the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (314.10 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the halogen atoms.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Two sets of AA'BB' systems for the para-substituted rings. Splitting due to H-F coupling on the fluorinated ring. |

| ¹³C NMR | Distinct signals for all unique carbons. Large ¹JCF coupling constant for the carbon attached to fluorine. |

| IR Spectroscopy | Strong C-O-C stretch (1200-1250 cm⁻¹), strong C-F stretch (1100-1200 cm⁻¹), weak C-I stretch (500-600 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak at m/z = 314. Characteristic isotopic pattern for an iodine-containing compound. |

Applications in Research and Drug Development

Diaryl ethers are important structural motifs in many biologically active compounds and functional materials. The presence of fluorine and iodine in this compound provides several advantages for its use in these fields.

-

Medicinal Chemistry: The introduction of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and lipophilicity.[6][7] The iodinated ring serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Materials Science: Fluorinated aromatic compounds are often used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic properties and thermal stability.[3] The polarizability of the C-I bond can also be exploited in the design of materials with specific optical or electronic properties.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. Its structure, characterized by a diaryl ether linkage and substituted with both fluorine and iodine, offers a unique combination of properties that can be exploited in drug discovery and materials science. While detailed experimental data for this specific compound is limited, a thorough understanding of its chemistry can be achieved through the application of fundamental principles of organic synthesis and spectroscopy. This guide provides a solid foundation for researchers to confidently work with and explore the potential of this versatile molecule.

References

"1-Fluoro-4-(4-iodophenoxy)benzene" CAS number 886762-45-4

An In-Depth Technical Guide to 1-Fluoro-4-(4-iodophenoxy)benzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 886762-45-4), a diaryl ether of significant interest in the fields of medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Overview

This compound is a halogenated diaryl ether. The presence of both a fluorine and an iodine atom on the aromatic rings imparts unique reactivity and properties, making it a valuable building block in organic synthesis. The ether linkage provides a stable, yet flexible, core structure.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 886762-45-4[1][2][3][4][5] |

| Molecular Formula | C₁₂H₈FIO[2][3][4] |

| Molecular Weight | 314.10 g/mol [2][4] |

| IUPAC Name | This compound[4] |

| Synonyms | 4-(4-Fluorophenoxy)iodobenzene, 4-Fluoro-4'-iododiphenyl ether[3][4][5] |

| Appearance | Solid[4] |

| Topological Polar Surface Area | 9.2 Ų[4] |

| Rotatable Bond Count | 2[4] |

| Storage Temperature | 2-8°C[4][5] |

Synthesis: The Ullmann Condensation Approach

The most prevalent and industrially scalable method for synthesizing diaryl ethers like this compound is the Ullmann condensation. This copper-catalyzed reaction forms a C-O bond between a phenol and an aryl halide.[6][7] The reaction's efficiency has been significantly improved from its original discovery in 1905 through the development of various ligands and milder reaction conditions, making it a more economical alternative to palladium-catalyzed methods.[7][8]

Mechanistic Rationale

The Ullmann condensation involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.[6] While the exact mechanism can vary depending on the specific catalyst system, a generally accepted pathway involves the formation of a copper phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active copper catalyst. The choice of an appropriate ligand can accelerate the reaction, allowing for lower temperatures and broader substrate scope, even with sterically hindered partners.[7][9]

Experimental Protocol: Synthesis of this compound

This protocol describes a generalized Ullmann-type synthesis adapted for the target molecule, based on modern methodologies that employ copper(I) catalysts with a suitable ligand and base.[7][9]

Reactants:

-

4-Fluorophenol

-

1,4-Diiodobenzene

-

Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O)[7]

-

A suitable ligand (e.g., salicylaldoxime, dimethylglyoxime)[7]

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[7][10]

Step-by-Step Procedure:

-

Inert Atmosphere: To an oven-dried reaction vessel, add the copper(I) catalyst (e.g., 5 mol% CuI) and the ligand (e.g., 10 mol%). The vessel is then sealed and purged with an inert gas, such as argon or nitrogen.

-

Reagent Addition: Under the inert atmosphere, add 4-fluorophenol (1.0 equivalent), 1,4-diiodobenzene (1.1 equivalents), and the base (e.g., 2.0 equivalents of Cs₂CO₃).

-

Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) via syringe. The use of molecular sieves can be beneficial to prevent side reactions caused by moisture.[7]

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-140°C, depending on the solvent and catalyst system) and stir for 12-24 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Ullmann Condensation Workflow for Synthesis.

Analytical Characterization

Confirming the identity and purity of the final product is critical. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For this compound, one would expect characteristic aromatic signals. The proton NMR of the precursor, 1-fluoro-4-iodobenzene, shows signals in the aromatic region, which would be further split and shifted upon ether formation.[11]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (314.10 g/mol ).[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage and the C-F and C-I bonds on the aromatic rings. The IR spectrum of the precursor 1-fluoro-4-iodobenzene is available for reference.[12]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its utility stems from the distinct reactivity of its two halogen substituents.

A Bifunctional Building Block

The fluorine and iodine atoms provide orthogonal handles for further synthetic transformations.

-

The Iodo Group: The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[13][14] This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position.

-

The Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[15][16] The presence of the fluorine atom can significantly improve the pharmacokinetic profile of a molecule.

Role in Medicinal Chemistry and Materials Science

This compound serves as a key starting material for the synthesis of more complex molecules with potential applications as:

-

Pharmaceuticals: The diaryl ether motif is present in numerous biologically active compounds. This building block allows for the creation of novel drug candidates.[8][15]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the biological activity of pesticides and herbicides.[15][17]

-

Advanced Materials: The unique electronic properties conferred by the fluoro and iodo groups make this a useful intermediate for developing liquid crystals, polymers, and other functional materials.[13][17]

Logical Flow of Application

Caption: Synthetic utility and application pathways.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[18][22]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][19][20] Avoid contact with skin and eyes.[19][20] Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18][22]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][19]

-

In case of skin contact: Wash off with soap and plenty of water.[18][19]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18][19]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a strategically important synthetic intermediate. Its diaryl ether core, combined with the orthogonally reactive fluoro and iodo substituents, makes it a valuable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. The robust and scalable Ullmann condensation provides a reliable method for its synthesis, paving the way for the development of novel and complex molecules. Proper handling and adherence to safety protocols are essential when working with this and related chemical compounds.

References

- 1. 886762-45-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound,97%,价格-幺米Lab实验室 [ymilab.com]

- 4. 4-(4-FLUOROPHENOXY)IODOBENZENE | CymitQuimica [cymitquimica.com]

- 5. 4-(4-FLUOROPHENOXY)IODOBENZENE | CymitQuimica [cymitquimica.com]

- 6. synarchive.com [synarchive.com]

- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR [m.chemicalbook.com]

- 12. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. fishersci.com [fishersci.com]

- 19. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]

- 20. lobachemie.com [lobachemie.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-Fluoro-4-(4-iodophenoxy)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Fluoro-4-(4-iodophenoxy)benzene, a halogenated diaryl ether of interest in synthetic chemistry and drug discovery. The methodologies and data interpretation strategies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and purity assessment of this and structurally related molecules.

Introduction

This compound (C₁₂H₈FIO) is a diaryl ether containing both fluorine and iodine substituents on its aromatic rings.[1][2] This unique combination of halogens and the ether linkage imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation or application of this compound. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound. While experimental spectra are the gold standard, this guide will also leverage predictive models and established spectroscopic principles to illustrate the expected data, providing a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Theoretical Principles and Predicted Spectra

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 6.5 and 8.0 ppm. The symmetry of the molecule will influence the number and multiplicity of the signals. The protons on the fluoro-substituted ring and the iodo-substituted ring will exhibit distinct chemical shifts and coupling patterns. The electronegativity of the fluorine and iodine atoms, as well as the oxygen of the ether linkage, will deshield the adjacent protons, shifting their signals downfield. Furthermore, the fluorine atom will cause through-bond coupling to the adjacent protons, resulting in characteristic doublet of doublets or triplet-like patterns.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine, iodine, and oxygen atoms will be significantly affected. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a clear diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the halogens and the phenoxy group. Online prediction tools can provide a reliable estimation of the expected chemical shifts.[3][4]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.[5][6]

-

In a clean, dry vial, dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should not have signals that overlap with the analyte's signals.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[7]

-

Securely cap the NMR tube to prevent solvent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's frequency to the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and high resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Carefully phase correct the spectra to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is a common reference. For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is used.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Perform peak picking to identify the precise chemical shifts of all signals in both spectra.

-

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These values are estimations and may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.70 | d | ~ 9.0 | 2H, Protons ortho to iodine |

| ~ 7.05 | t | ~ 8.5 | 2H, Protons ortho to fluorine |

| ~ 6.95 | d | ~ 9.0 | 2H, Protons meta to iodine |

| ~ 6.85 | t | ~ 8.5 | 2H, Protons meta to fluorine |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 155.0 | C-O (fluoro-substituted ring) |

| ~ 154.0 | C-O (iodo-substituted ring) |

| ~ 138.0 | CH (ortho to iodine) |

| ~ 122.0 (d, ³JCF ≈ 8 Hz) | CH (meta to fluorine) |

| ~ 121.0 | CH (meta to iodine) |

| ~ 116.0 (d, ²JCF ≈ 23 Hz) | CH (ortho to fluorine) |

| ~ 88.0 | C-I |

Interpretation of the Spectra

-

¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region, each integrating to two protons, consistent with the C₂ symmetry of the molecule. The protons on the iodo-substituted ring are expected to be further downfield due to the deshielding effect of the iodine atom. The protons on the fluoro-substituted ring will appear as multiplets due to coupling with the fluorine atom. The coupling constants will be indicative of the relative positions of the protons.

-

¹³C NMR: The spectrum should display eight signals, corresponding to the eight unique carbon environments in the molecule. The most downfield signal will be the carbon attached to the highly electronegative fluorine atom, and it will be split into a doublet with a large coupling constant. The carbon attached to the iodine will be significantly shielded and appear at a lower chemical shift. The remaining aromatic carbons will have chemical shifts influenced by the substituents and their positions relative to them.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Theoretical Principles and Predicted Spectrum

The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of its functional groups. Key expected absorptions include:

-

C-O-C stretch: The ether linkage will give rise to a strong, characteristic absorption band.

-

C-F stretch: A strong absorption due to the carbon-fluorine bond stretching.

-

C-I stretch: A weaker absorption at a lower frequency corresponding to the carbon-iodine bond.

-

Aromatic C=C stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretches: Signals above 3000 cm⁻¹.

-

Aromatic C-H bends: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[1]

Workflow for ATR-FTIR Analysis

References

An In-depth Technical Guide to the Synthesis and Discovery of 1-Fluoro-4-(4-iodophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of the diaryl ether, 1-Fluoro-4-(4-iodophenoxy)benzene. This compound holds significance as a versatile building block in medicinal chemistry and materials science, primarily owing to its unique substitution pattern featuring both fluorine and iodine moieties. This guide will delve into the principal synthetic methodologies, including the classical Ullmann condensation and the more contemporary Buchwald-Hartwig C-O cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and a comparative analysis of these synthetic routes are presented. Furthermore, the guide explores the historical context of its discovery, its structural characterization, and its emerging applications in the development of novel therapeutic agents and functional materials.

Introduction: The Significance of this compound

This compound is a halogenated diaryl ether that has garnered increasing interest in the fields of organic synthesis and drug discovery. Its molecular architecture, characterized by a fluorinated phenyl ring linked via an ether oxygen to an iodinated phenyl ring, offers a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, which are desirable attributes in drug design[1]. The iodine atom, on the other hand, serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings[2]. This dual functionality makes this compound a valuable intermediate for the construction of complex molecular scaffolds.

While the exact date and circumstances of the initial discovery of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the development of synthetic methodologies for diaryl ether formation and the growing interest in fluorinated and iodinated organic compounds for various applications.

Synthetic Strategies for this compound

The construction of the diaryl ether linkage is the central challenge in the synthesis of this compound. The two most prevalent and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.

The Ullmann Condensation Approach

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a classical method for forming carbon-carbon and carbon-heteroatom bonds, including the C-O bond in diaryl ethers[3]. The reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol at elevated temperatures[4][5].

For the synthesis of this compound, a plausible Ullmann approach would involve the reaction of a suitably activated fluorinated aryl halide with 4-iodophenol, or conversely, 4-fluorophenol with an activated iodinated aryl halide. A likely retrosynthetic pathway is depicted below:

Figure 1: Retrosynthetic analysis for the Ullmann synthesis of this compound.

2.1.1. Mechanistic Insights

The mechanism of the Ullmann condensation is believed to involve the formation of an organocopper intermediate. A copper(I) species is thought to undergo oxidative addition to the aryl halide. The resulting organocopper compound can then react with the phenoxide to form the diaryl ether and regenerate the copper catalyst. The reaction often requires high temperatures and polar aprotic solvents like DMF or nitrobenzene[3].

2.1.2. Experimental Protocol: A Generalized Ullmann Synthesis

While a specific protocol for this compound via the Ullmann reaction is not readily found in the literature, a general procedure can be adapted from similar syntheses.

Table 1: Generalized Ullmann Condensation Protocol

| Step | Procedure | Rationale |

| 1. Reactant Preparation | In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-fluorophenol (1.0 eq), 1,4-diiodobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1-0.2 eq). | The inert atmosphere prevents oxidation of the copper catalyst and other reactants. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. 1,4-diiodobenzene is used in slight excess to drive the reaction to completion. |

| 2. Solvent Addition | Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine. | These solvents are effective at dissolving the reactants and can withstand the high temperatures required for the reaction. |

| 3. Reaction | Heat the reaction mixture to 120-160 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). | High temperatures are necessary to overcome the activation energy of the C-O bond formation. Stirring ensures proper mixing of the heterogeneous mixture. |

| 4. Work-up | After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane. | This step separates the product from the inorganic salts and the high-boiling solvent. |

| 5. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | This removes residual water and impurities, yielding the pure this compound. |

2.1.3. Advantages and Disadvantages of the Ullmann Condensation

The primary advantage of the Ullmann reaction is the relatively low cost of the copper catalyst. However, it often requires harsh reaction conditions, including high temperatures and long reaction times, and may have limited functional group tolerance. The yields can also be variable depending on the substrates.

The Buchwald-Hartwig C-O Cross-Coupling Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers. This method generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

A plausible retrosynthetic pathway for the Buchwald-Hartwig synthesis of this compound is shown below:

Figure 2: Retrosynthetic analysis for the Buchwald-Hartwig synthesis of this compound.

2.2.1. Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig C-O coupling is generally believed to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromo-4-fluorobenzene) to form a Pd(II) intermediate.

-

Ligand Exchange/Deprotonation: The phenol (4-iodophenol) coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-phenoxide complex.

-

Reductive Elimination: The diaryl ether product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

2.2.2. Experimental Protocol: A Generalized Buchwald-Hartwig Synthesis

The following is a generalized protocol for the synthesis of this compound based on established Buchwald-Hartwig C-O coupling procedures.

Table 2: Generalized Buchwald-Hartwig C-O Coupling Protocol

| Step | Procedure | Rationale |

| 1. Catalyst and Ligand Preparation | In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry reaction vessel. | The use of an inert atmosphere is crucial to prevent the degradation of the air-sensitive catalyst and ligand. |

| 2. Reactant Addition | Add 1-bromo-4-fluorobenzene (1.0 eq), 4-iodophenol (1.2 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq). | 1-bromo-4-fluorobenzene is often preferred over the iodo-analogue in palladium catalysis to avoid homo-coupling side reactions. A slight excess of the phenol is used. The choice of base is important for the efficiency of the reaction. |

| 3. Solvent Addition | Add a dry, degassed solvent such as toluene or dioxane. | The solvent must be anhydrous and deoxygenated to ensure the stability and activity of the catalyst. |

| 4. Reaction | Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or GC-MS. | The reaction temperature is generally lower than in the Ullmann condensation. |

| 5. Work-up and Purification | Cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography on silica gel. | Filtration removes the palladium catalyst. Column chromatography is used to isolate the pure product. |

2.2.3. Advantages and Disadvantages of the Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction offers several advantages over the Ullmann condensation, including milder reaction conditions, higher yields, better functional group tolerance, and a broader substrate scope. The primary disadvantage is the higher cost and air-sensitivity of the palladium catalysts and phosphine ligands.

Structural Characterization

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both phenyl rings. The protons on the fluorinated ring would exhibit coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance corresponding to the fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage, as well as bands corresponding to the C-F and C-I bonds and the aromatic rings.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in:

-

Medicinal Chemistry: The diaryl ether scaffold is a common motif in many biologically active compounds. The presence of the fluorine and iodine atoms allows for the systematic modification of a lead compound to optimize its pharmacokinetic and pharmacodynamic properties. The iodine can be readily converted to other functional groups, allowing for the exploration of a wide range of structural diversity. The fluorophenyl group is a common feature in many approved drugs, contributing to improved efficacy and metabolic stability[1].

-

Materials Science: Fluorinated and iodinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and other advanced materials[2]. The unique electronic properties conferred by the halogen atoms can be exploited to tune the optical and electronic properties of these materials.

-

Agrochemicals: The introduction of fluorine atoms into pesticide structures can enhance their biological activity and environmental stability. This compound could serve as a precursor for the synthesis of novel agrochemicals.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its unique bifunctional nature. This guide has detailed the primary synthetic routes for its preparation, namely the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. While the Ullmann reaction offers a more classical and cost-effective approach, the Buchwald-Hartwig method provides milder conditions and broader applicability. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the specific requirements of the research or development program. As the demand for sophisticated fluorinated and iodinated building blocks continues to grow, the importance of versatile intermediates like this compound in advancing medicinal chemistry and materials science is set to increase.

References

A Technical Guide to the Carbon-Iodine Bond Reactivity in 1-Fluoro-4-(4-iodophenoxy)benzene for Advanced Synthesis

Abstract

1-Fluoro-4-(4-iodophenoxy)benzene is a diaryl ether scaffold of significant interest in medicinal chemistry and materials science. Its utility is largely defined by the reactivity of the carbon-iodine (C-I) bond, which serves as a versatile anchor point for molecular elaboration. This guide provides an in-depth analysis of the C-I bond's reactivity, focusing on its application in pivotal transition metal-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the causal logic behind methodological choices for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, as well as the classical Ullmann condensation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The this compound Scaffold

The molecule this compound (CAS No. 886762-45-4) possesses a unique combination of structural features that make it a valuable building block.[1] The diaryl ether core is a common motif in biologically active compounds, while the terminal fluorine and iodine atoms offer orthogonal handles for chemical modification.

Molecular Structure and Properties:

-

Molecular Formula: C₁₂H₈FIO[1]

-

Molecular Weight: 314.10 g/mol [1]

-

Core Feature: The C(sp²)–I bond is the primary locus of reactivity. Compared to other aryl halides, the C-I bond is the longest and weakest, making it the most reactive substrate for oxidative addition to transition metal catalysts, a key step in many cross-coupling reactions.[2] This high reactivity often allows for milder reaction conditions compared to analogous aryl bromides or chlorides.[3]

-

Electronic Influence: The 4-fluorophenoxy group exerts a mild electron-withdrawing effect on the iodinated ring. This electronic perturbation can subtly enhance the electrophilicity of the iodinated carbon, further promoting the crucial oxidative addition step in catalytic cycles.[4]

The synthesis of this scaffold is typically achieved via a nucleophilic aromatic substitution, such as an Ullmann-type condensation between 4-fluorophenol and 1,4-diiodobenzene, or a related palladium-catalyzed etherification.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

The C-I bond in this compound is an ideal substrate for palladium-catalyzed reactions, which are foundational to modern organic synthesis for their efficiency and broad functional group tolerance.[5]

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is an exceptionally reliable method for coupling terminal alkynes with aryl halides, providing direct access to internal alkynes.[3][6] Due to the high reactivity of aryl iodides, these couplings can often be performed under very mild conditions, sometimes at room temperature.[7]

Mechanistic Rationale: The reaction proceeds via a dual catalytic cycle involving palladium and a copper(I) co-catalyst.[7]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound to form a Pd(II)-aryl intermediate.

-

Copper Cycle: Concurrently, the copper(I) iodide reacts with the terminal alkyne and a base (typically an amine) to form a highly nucleophilic copper(I) acetylide.[7]

-

Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.

-

Reductive Elimination: The final step involves reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7]

Diagram of the Sonogashira Catalytic Cycle:

References

A Technical Guide to the Electronic Effects of Fluoro and Iodo Groups in Diaryl Ethers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and synthetic accessibility.[1][2] The strategic placement of halogen substituents, particularly fluorine and iodine, on the aryl rings can profoundly modulate the molecule's physicochemical and biological properties. This guide provides an in-depth analysis of the distinct and often contrasting electronic effects of fluorine and iodine within the diaryl ether scaffold. We will explore the fundamental principles of inductive and resonance effects, their quantification through Hammett parameters, their influence on molecular conformation and reactivity, and their practical application in drug design, with a focus on field-proven insights and experimental validation.

Introduction: The Dichotomy of Halogen Substitution

Halogens introduce a fascinating duality of electronic effects to aromatic systems. They are more electronegative than carbon, leading to a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[3] Simultaneously, their lone pair electrons can participate in resonance (or mesomeric effect, +M) with the aromatic π-system, donating electron density.[4] For halogens, the potent inductive withdrawal typically outweighs the weaker resonance donation, rendering them deactivating groups in electrophilic aromatic substitution, yet they remain ortho-, para- directing.[4]

However, the specific nature of the halogen—the exceptionally electronegative fluorine versus the large, polarizable iodine—creates distinct electronic and steric environments. In a diaryl ether, these effects are not isolated to the substituted ring; they are transmitted through the flexible ether linkage, influencing the properties of the entire molecule. Understanding this transmission is critical for the rational design of molecules with tailored properties, from optimizing drug-receptor interactions to tuning the electronic characteristics of advanced materials.

Fundamental Electronic Properties: A Tale of Two Halogens

The primary difference between fluorine and iodine stems from their fundamental atomic properties: electronegativity and polarizability.

-

Fluorine: As the most electronegative element, fluorine exerts the strongest inductive effect (-I) , significantly withdrawing electron density from the attached carbon and, by extension, the aromatic ring.[3] Its valence 2p orbitals are similar in size to the carbon 2p orbitals, allowing for relatively efficient orbital overlap. This enables a modest but significant resonance donation effect (+M) , where its lone pairs delocalize into the ring. Despite this, the -I effect is dominant.[4]

-

Iodine: Iodine is considerably less electronegative than fluorine but is much larger and more polarizable. Its inductive withdrawal is weaker. The resonance donation from its large 5p orbitals is less effective due to poor orbital overlap with carbon's 2p orbitals. A unique and critical feature of iodine is its ability to form halogen bonds (XBs) . This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) acts as a Lewis acid, interacting with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein active site).[5] Fluorine does not typically form significant halogen bonds.[5]

Quantifying Electronic Influence: Hammett Substituent Constants

The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction center. The substituent constant, σ, is a powerful tool for comparing the electron-donating or -withdrawing properties of different groups.

| Substituent | Position | σ (Sigma) Constant | σ_I (Inductive) | σ_R (Resonance) |

| -F | meta | 0.34 | 0.57 | -0.33 |

| para | 0.06 | 0.57 | -0.33 | |

| -I | meta | 0.35 | 0.49 | -0.16 |

| para | 0.28 | 0.49 | -0.16 |

Table compiled from literature data.

This data reveals several key insights:

-

Strong Inductive Withdrawal: Both halogens have strong, positive σ_I values, confirming their powerful inductive electron withdrawal. Fluorine's effect is slightly stronger.

-

Resonance Donation: Both show negative σ_R values, indicating resonance donation. Fluorine is a more effective resonance donor than iodine, a consequence of better p-orbital overlap.

-

Overall Effect (σ_p): In the para position, where resonance effects are maximized, fluorine's stronger +M effect nearly cancels its -I effect, resulting in a near-neutral overall electronic character (σ_p = 0.06). In contrast, iodine's weaker resonance donation is less able to offset its inductive pull, making it a net electron-withdrawing group (σ_p = 0.28).

Transmission of Electronic Effects Across the Ether Linkage

The ether oxygen is not a passive bridge. Its lone pairs can participate in resonance with both aryl rings, and its electronegativity influences the sigma framework. The electronic character of a substituent on one ring (Ring A) can therefore be transmitted to the other (Ring B).

Computational Analysis: Molecular Electrostatic Potential (MEP)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for visualizing electronic effects. A study on para-halogenated diphenyl ethers revealed significant differences in their ground-state properties and electron distribution.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor.

In the case of 4-iododiphenyl ether, a prominent positive σ-hole on the iodine atom is observed, which is the basis for its halogen bonding capability.[6] This feature is absent in the fluoro analogue. Furthermore, calculations show that the introduction of a para-halogen substituent reduces the overall energy gap of the diaryl ether, with the effect being more pronounced as the atomic volume of the halogen increases.

Spectroscopic Evidence: ¹³C NMR Spectroscopy

¹³C NMR is a sensitive probe of the local electronic environment of carbon atoms. Electron-withdrawing groups deshield nearby carbons, shifting their signals downfield (to higher ppm), while electron-donating groups cause upfield shifts.[7] The transmission of electronic effects can be tracked by observing the chemical shifts of carbons on the unsubstituted ring (Ring B) as a substituent is changed on Ring A.

For a series of 4-X-phenoxybenzene compounds:

-

A fluoro substituent on Ring A causes a minor downfield shift on the C4' carbon (para-position) of Ring B, indicating a weak net withdrawal of electron density transmitted through the ether linkage.

-

An iodo substituent on Ring A causes a more significant downfield shift on C4' of Ring B, consistent with its greater net electron-withdrawing character as predicted by its Hammett σ_p constant.

The spin-orbit coupling effect also plays a significant role in the carbon magnetic shielding for iodine derivatives, further complicating direct comparisons based solely on electronegativity.[8]

Impact on Molecular Properties and Reactivity

Conformational Preferences

The diaryl ether linkage is not rigid. Rotation around the C-O bonds leads to various conformations. The electronic nature of the substituents can influence the rotational barriers and the preferred dihedral angles.

-

Fluorine , being small, has a minimal steric impact on conformation. Its electronic effects may slightly alter the torsional potential, but the barriers to rotation remain relatively low.

-

Iodine , with its large van der Waals radius, can impose significant steric hindrance, particularly when placed at the ortho position. This can restrict rotation and favor specific, often twisted, conformations. This atropisomerism can be exploited in the design of chiral ligands and catalysts.

Reactivity and Acidity

The electronic effects directly impact the reactivity of the diaryl ether. For instance, in a nucleophilic aromatic substitution (S_NAr) reaction where the diaryl ether is the substrate, an electron-withdrawing substituent (like F or I) on one ring will activate the other ring toward nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

Conversely, these effects influence the acidity (pKa) of related phenols. Consider the pKa of a hydroxyl group placed on Ring B. A fluoro or iodo substituent on Ring A will increase the acidity (lower the pKa) of the phenol on Ring B by inductively stabilizing the resulting phenoxide anion. The magnitude of this effect will correlate with the substituent's electron-withdrawing strength.

Applications in Drug Discovery and Development

The diaryl ether is a privileged scaffold in medicinal chemistry.[1] The choice between fluorine and iodine is a strategic decision to fine-tune a drug candidate's properties.

-

Fluorine for Metabolic Stability and Lipophilicity: Fluorine is often introduced to block sites of metabolic oxidation. The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. This can increase a drug's half-life and bioavailability.[9] Fluorination also increases lipophilicity, which can enhance membrane permeability.[10]

-

Case Study: In many kinase inhibitors, fluorine atoms are placed on a phenyl ring adjacent to a metabolically labile position. This "metabolic shield" prevents hydroxylation, a common deactivation pathway.

-

-

Iodine for Potency and Halogen Bonding: Iodine is less commonly used for metabolic blocking but is a powerful tool for enhancing binding affinity through halogen bonding.[11] In a protein's active site, an iodo-substituted aryl ring can position the iodine to interact with a backbone carbonyl oxygen or an amino acid side chain (e.g., serine, aspartate), adding a specific, high-affinity interaction that can significantly boost potency.

-

Case Study: The development of inhibitors for various enzymes has successfully utilized iodine to form a key halogen bond with the target protein. For instance, in some kinase inhibitors, replacing a chloro or bromo group with iodine has led to a substantial increase in potency, directly attributable to the formation of a strong halogen bond in the active site.

-

Experimental Protocols

The synthesis of substituted diaryl ethers is well-established, with two primary methods dominating the field: the Ullmann condensation and the Buchwald-Hartwig amination (adapted for ether synthesis).

Protocol: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol.[12][13] It is particularly effective for aryl iodides.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 eq.), the phenol (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether.

Protocol: Buchwald-Hartwig C-O Cross-Coupling

This palladium-catalyzed method is often milder and more functional-group tolerant than the Ullmann reaction.[14][15] It is effective with aryl bromides and chlorides as well as iodides.

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox, add the aryl halide (1.0 eq.), the phenol (1.2 eq.), a strong base such as cesium carbonate (Cs₂CO₃, 1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk tube.

-

Solvent Addition: Add a dry, deoxygenated solvent, typically toluene or dioxane.

-

Heating: Seal the tube and heat the reaction mixture to 80-110 °C for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice between a fluoro and an iodo substituent on a diaryl ether scaffold is a nuanced decision with significant consequences for molecular properties. Fluorine, with its dominant inductive withdrawal and small size, is an excellent tool for enhancing metabolic stability and modulating pKa with minimal steric penalty. Iodine, while also electron-withdrawing, offers the unique and powerful ability to engage in halogen bonding, providing a direct and potent mechanism for increasing binding affinity to biological targets. The transmission of these electronic effects across the ether linkage, though attenuated, is significant and can be predicted and analyzed using a combination of computational modeling and NMR spectroscopy. A thorough understanding of these principles empowers researchers in drug discovery and materials science to rationally design diaryl ether-containing molecules with precisely controlled electronic and conformational properties, ultimately leading to more effective and sophisticated final products.

References

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A molecular electrostatic potential analysis of hydrogen, halogen, and dihydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral Alkyl Halides: Underexplored Motifs in Medicine | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. synarchive.com [synarchive.com]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Substituted Diaryl Ethers: A Privileged Scaffold for Next-Generation Therapeutics and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether (DE) motif, characterized by two aromatic rings linked by an oxygen atom, is a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence in both natural products and synthetic compounds underscores its significance as a "privileged scaffold."[1][3] This is attributed to a unique combination of physicochemical properties including robust metabolic stability, optimal molecular flexibility, and the ability to penetrate cell membranes.[2][4] This guide provides a comprehensive exploration of the synthesis, diverse applications, and future potential of substituted diaryl ethers. We will delve into established and modern synthetic methodologies, their extensive applications in drug discovery—particularly in oncology and infectious diseases—and their role in the development of novel agrochemicals and advanced materials.

Introduction: The Enduring Significance of the Diaryl Ether Scaffold

The diaryl ether linkage is more than a simple connection; it imparts specific conformational flexibility and electronic properties to a molecule that are often crucial for biological activity. This structural unit is found in a wide array of biologically active natural products and has been integral to the design of numerous synthetic drugs and agrochemicals.[1][5] The versatility of the diaryl ether scaffold allows it to interact with a multitude of biological targets, leading to a broad spectrum of activities including anticancer, antiviral, antibacterial, anti-inflammatory, and herbicidal effects.[3][6] The inherent stability of the C-O-C bond in diaryl ethers contributes to their desirable pharmacokinetic profiles, making them attractive candidates for drug development.[7]

Synthetic Strategies for Substituted Diaryl Ethers

The construction of the diaryl ether bond is a critical step in the synthesis of these valuable compounds. Over the years, several methods have been developed, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent.

Ullmann Condensation: The Classic Approach

The Ullmann condensation, first reported in 1905, is a classical method for forming diaryl ethers.[8] It traditionally involves the copper-catalyzed reaction of a phenol with an aryl halide at elevated temperatures.[9][10] While effective, the classical Ullmann reaction often requires harsh conditions, including high temperatures (100-220 °C) and stoichiometric amounts of copper, which can limit its application for sensitive substrates.[10][11]

Mechanism: The precise mechanism of the Ullmann reaction is still debated, but it is generally believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.[11]

Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile alternative for the synthesis of diaryl ethers.[12][13] This method generally proceeds under milder conditions and exhibits a broader substrate scope and functional group tolerance compared to the classical Ullmann condensation.[13][14] The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand.[15]

Mechanism: The catalytic cycle of the Buchwald-Hartwig ether synthesis is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Subsequent reductive elimination forms the diaryl ether and regenerates the Pd(0) catalyst.[13]

Protocol: Synthesis of a Model Substituted Diaryl Ether via Ullmann Condensation

This protocol describes a representative synthesis of a substituted diaryl ether using a modified Ullmann condensation.

Objective: To synthesize 4-(4-methoxyphenoxy)benzonitrile.

Materials:

-

4-Iodobenzonitrile

-

4-Methoxyphenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Diatomaceous earth

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzonitrile (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

-

Add anhydrous pyridine and anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove insoluble inorganic salts.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenoxy)benzonitrile.

Applications in Drug Discovery and Development

The diaryl ether scaffold is a prominent feature in a multitude of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[2]

Targeting Protein Kinases in Oncology

Many diaryl ether-containing compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] The flexible ether linkage allows the two aryl rings to adopt optimal conformations for binding within the ATP-binding pocket of kinases.

-

Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.

-

Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain B-cell malignancies.[4]

Antimicrobial and Antiviral Agents

The diaryl ether motif is also present in numerous antimicrobial and antiviral agents.[3]

-

Antibacterials: Some diaryl ethers inhibit the enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis, leading to disruption of the bacterial cell membrane.[16]

-

Antivirals: Diaryl ether derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[17] The diaryl ether core can bind to a hydrophobic pocket in the reverse transcriptase enzyme, inhibiting its function.[17] Certain diaryl ethers have also shown activity against other viruses, including Human Coronavirus OC43 and Human Adenovirus 5.[18]

Agrochemical Innovations

In the agrochemical sector, substituted diaryl ethers are a well-established class of herbicides.[19] They often act by inhibiting key enzymes in plant biosynthetic pathways.[20] For example, some diaryl ether herbicides target the acetolactate synthase (ALS) enzyme, a critical component in the synthesis of branched-chain amino acids.[21] The phenoxypyridine moiety, a bioisostere of diaryl ethers, is also found in various insecticides and fungicides.[22]

Advanced Materials Science

Beyond the life sciences, diaryl ethers are finding applications in materials science. Their thermal stability and chemical resistance make them suitable for use in high-performance polymers.[23] The electronic properties of substituted diaryl ethers can be tuned, opening up possibilities for their use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future Directions and Emerging Trends

The exploration of substituted diaryl ethers is far from complete. Future research is likely to focus on several key areas:

-

Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective methods for diaryl ether synthesis remains a priority. This includes the use of novel catalysts and greener reaction conditions.[23]

-

Expansion of Biological Targets: Researchers will continue to explore the potential of diaryl ethers to modulate new and challenging biological targets.

-

PROTACs and Targeted Protein Degradation: The diaryl ether scaffold could serve as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), a promising new therapeutic modality.

-

Bio-based Diethyl Ether: There is growing interest in producing diethyl ether from renewable resources as a more sustainable alternative to fossil fuel-based production.[24]

Conclusion